3-Amino-1-[2-(pyridin-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-amino-3-(2-pyridin-2-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-12-8(13)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGHQFBIXUNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Pyridin-2-yl Ethylamine and Isocyanate Derivatives
A common approach to prepare substituted ureas such as 3-amino-1-[2-(pyridin-2-yl)ethyl]urea involves reacting the corresponding amine (2-(pyridin-2-yl)ethylamine) with an isocyanate or masked isocyanate derivative. This method relies on nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming the urea linkage.
Key Insight: Masked isocyanates such as N,N-dialkyl-N′-(pyridin-2-yl)ureas have been utilized effectively to introduce pyridin-2-yl fragments into urea compounds with high selectivity and yield.
Typical Conditions: The reaction is usually performed in polar aprotic solvents such as DMF or acetonitrile at moderate temperatures (60–120 °C), sometimes under acidic or basic catalysis to promote cyclocondensation or urea formation.
Stepwise Synthesis via 2-(Pyridin-2-yl)ethylamine Intermediates
Another synthetic route involves first preparing 2-(pyridin-2-yl)ethylamine derivatives, which are then converted to the target urea by reaction with suitable carbamoylating agents.
Example: Starting from 2-aminopyridine, an addition reaction with ethyl acrylate under acetic acid catalysis yields ethyl 3-(pyridin-2-ylamino)propionate, which can be further transformed into the corresponding amine and subsequently reacted with urea-forming reagents.
Process Details: The reaction proceeds by heating the mixture to 80 °C for 12 hours, followed by acid-base workup and extraction to isolate the amine intermediate.
Advantages: This method is noted for operational safety, high yield, and suitability for scale-up and industrial production.
Cyclocondensation and Annulation Strategies
In some research, the formation of urea derivatives bearing pyridin-2-yl substituents is integrated into cyclocondensation reactions to form fused heterocycles, where the urea intermediate is formed in situ.
Research Findings: The reaction of N-pyridyl ureas with anthranilic acid esters leads to initial formation of urea intermediates, which then cyclize to quinazoline-2,4-dione derivatives. Although this is a more complex transformation, it demonstrates the versatility of pyridin-2-yl urea intermediates.
Yields: The isolated yields for urea intermediates and final cyclized products range from 32% to 89%, depending on substituents and reaction conditions.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Analysis
Reaction Mechanism Insights
The formation of the urea bond typically proceeds via nucleophilic attack of the amine nitrogen on the carbon of an isocyanate or carbamoyl intermediate, forming a tetrahedral intermediate that rearranges to the urea.
Masked isocyanates such as N,N-dialkyl-N′-(pyridin-2-yl)ureas serve as stable precursors that release the reactive isocyanate functionality under reaction conditions, facilitating urea formation.
Cyclocondensation reactions involving anthranilic esters and pyridyl ureas proceed through initial urea formation followed by intramolecular nucleophilic attack and ring closure, yielding quinazoline derivatives.
Purification and Characterization
Products are typically purified by column chromatography on silica gel using ethyl acetate/hexane mixtures or by recrystallization.
Structural confirmation is achieved by high-resolution mass spectrometry, ^1H and ^13C NMR spectroscopy, and single-crystal X-ray diffraction analysis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted urea derivatives.
Scientific Research Applications
3-Amino-1-[2-(pyridin-2-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pyridine ring in the compound can also coordinate with metal ions, forming stable complexes that can modulate biological pathways.
Comparison with Similar Compounds
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea
- Structural Features : Incorporates a benzyloxy group on the pyridine ring and a piperazine-ethyl substituent.
- The piperazine moiety may improve solubility and receptor-binding affinity.
Ethyl Urea Derivatives
1-Nitroso-1-(2-(pyridin-2-yl)ethyl)urea
- Structural Features : Nitroso derivative of the target compound.
- Reactivity : Generates diazo reagents for covalent modification of CYP17A1 products .
- Key Differences: The nitroso group introduces electrophilic reactivity, enabling crosslinking or derivatization, unlike non-nitrosated urea analogues.
Comparative Analysis Table
Key Research Findings
Biological Target Specificity: Pyridin-2-yl ethyl substituents enhance interactions with aromatic residues in enzymes (e.g., CYP17A1) compared to non-aromatic ethyl urea derivatives . Piperazine-containing analogues leverage basic nitrogen atoms for improved solubility and target engagement in neurological pathways .
Synthetic Efficiency : The target compound’s nitrosation step (38% yield) is less efficient than the initial urea formation (98% yield), highlighting a bottleneck compared to simpler ethyl urea syntheses .
Biological Activity
3-Amino-1-[2-(pyridin-2-yl)ethyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea features an amino group attached to a urea moiety, with a pyridine ring contributing to its chemical properties. This compound's ability to form hydrogen bonds and coordinate with metal ions enhances its potential as a bioactive agent.
The biological activity of 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea is primarily attributed to its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby inhibiting substrate binding and catalytic activity. Additionally, the pyridine ring can form stable complexes with metal ions, which may modulate various biological pathways.
Therapeutic Applications
Research has explored the therapeutic potential of 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea in several areas:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro studies indicate that it exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Potential therapeutic effects | |
| Enzyme inhibition | Inhibits specific enzyme activities |
Case Study: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of various pyridine derivatives, 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea was tested against several bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly in Gram-positive bacteria, highlighting its potential for development into a therapeutic agent for bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea?
- Methodological Answer : A robust synthesis involves refluxing 2-(2-pyridyl)ethylamine with benzotriazole-1-carboxamide in tetrahydrofuran (THF) for 12 hours, followed by purification via flash column chromatography (hexanes/ethyl acetate gradient) to yield the urea derivative. This approach achieves a 98% yield and high purity . Alternative routes may utilize isocyanate intermediates or urea-forming reagents under anhydrous conditions.
Q. How can the structural integrity and purity of 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the urea backbone and pyridin-2-yl substitution pattern. Infrared (IR) spectroscopy validates the presence of urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .
Advanced Research Questions
Q. What role does 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea play in coordination chemistry, and how can its metal-binding properties be exploited?
- Methodological Answer : The pyridin-2-yl group and urea moiety enable chelation with transition metals (e.g., Co²⁺, as seen in cobalt chloride complexes with analogous ligands). To study this, prepare metal complexes by reacting the compound with metal salts (e.g., CoCl₂) in methanol or acetonitrile. Characterize using UV-Vis spectroscopy, cyclic voltammetry, and single-crystal X-ray diffraction to confirm coordination geometry (e.g., tetrahedral vs. pentacoordinate) .
Q. How can computational methods like DFT enhance the understanding of 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea's electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s electron distribution, HOMO-LUMO gaps, and potential binding affinities. Compare computed NMR chemical shifts with experimental data to validate accuracy. Such studies predict reactivity in nucleophilic/electrophilic environments and guide derivatization strategies .
Q. How should researchers resolve contradictions in reported biological activity data for urea derivatives like 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, buffer pH) or structural analogs. Conduct comparative studies using standardized protocols (e.g., fixed inhibitor concentrations, validated cell lines). Use structure-activity relationship (SAR) analyses to isolate the impact of the pyridin-2-yl ethyl group versus other substituents .
Q. What experimental strategies are effective for studying the compound’s potential as an enzyme inhibitor (e.g., acetylcholinesterase)?
- Methodological Answer : Perform kinetic assays using purified enzymes (e.g., acetylcholinesterase) and fluorogenic substrates. Measure IC₅₀ values via dose-response curves and validate binding through crystallography (e.g., co-crystallization with the enzyme) or molecular docking simulations. Compare inhibition profiles with known urea-based inhibitors to assess selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
